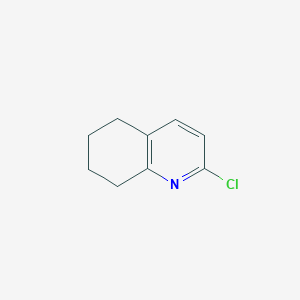

2-Chloro-5,6,7,8-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXMRCHYHAWERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50524403 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-88-3 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring fused to a saturated carbocycle, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its molecular weight, established protocols for its synthesis and handling, and a detailed exploration of its reactivity profile. We will delve into its critical role in drug development, supported by examples of its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its prevalence stems from the rigid, three-dimensional framework it provides, which allows for the precise spatial orientation of functional groups to interact with biological targets.[2] Tetrahydroquinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and cardiovascular effects.[1][3]

The introduction of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoline ring system dramatically enhances its utility as a synthetic intermediate. This substituent serves as a versatile chemical handle, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions.[4][5] This strategic placement allows chemists to introduce diverse molecular fragments, thereby generating libraries of novel compounds for biological screening and leading to the development of potent and selective drug candidates.[6]

Physicochemical and Molecular Properties

Accurate characterization is the foundation of reproducible chemical synthesis and analysis. The fundamental properties of this compound are summarized below.

Core Molecular Data

The essential molecular identifiers and weight for this compound are critical for stoichiometric calculations and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN | [7][8][9] |

| Molecular Weight | 167.64 g/mol | [7][8][9] |

| Exact Mass | 167.0501770 Da | [9] |

| CAS Number | 21172-88-3 | [7][9] |

Physical and Chemical Properties

These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | Solid (form not specified) | N/A |

| Melting Point | 93-95 °C | [7] |

| Boiling Point | 260 °C | [7] |

| Density | 1.185 g/cm³ | [7] |

| pKa | 1.46 ± 0.20 (Predicted) | [7] |

| Flash Point | 136 °C | [7] |

Synthesis and Characterization

The reliable synthesis of this compound is crucial for its application in research and development. The most common and established route involves the chlorination of the corresponding lactam, 5,6,7,8-tetrahydroquinolin-2(1H)-one.

Synthetic Workflow

The transformation from the lactam to the target chloro-derivative is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and well-documented method for converting 2-pyridones and related lactams into their 2-chloro derivatives, which are primed for further synthetic elaboration.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination

Causality: Phosphorus oxychloride is the reagent of choice due to its high efficacy in converting the amide functional group of the lactam into a chloro-imidoyl intermediate, which readily rearranges to the stable, aromatic 2-chloroquinoline product. The reaction is typically run neat or with a high-boiling inert solvent and requires heat to overcome the activation energy of the transformation.

-

Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5,6,7,8-tetrahydroquinolin-2(1H)-one (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic process.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the reactivity of its C2-Cl bond. The electron-deficient nature of the quinoline ring activates this position for both nucleophilic aromatic substitution (SₙAr) and, more significantly, palladium-catalyzed cross-coupling reactions.[10]

Reactivity Profile: A Cross-Coupling Hub

This compound is an ideal substrate for a variety of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern pharmaceutical synthesis.[11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.[11]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminoquinolines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-quinolines.[4]

Caption: Key palladium-catalyzed cross-coupling reactions using the title compound.

Application in Medicinal Chemistry

The tetrahydroquinoline scaffold is integral to the development of targeted therapies, particularly in oncology. For instance, derivatives have been synthesized as potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer cell growth and proliferation.[6] The ability to functionalize the 2-position of the ring allows for the optimization of binding affinity and pharmacokinetic properties. The drug Mosliciguat, an activator of soluble guanylate cyclase, contains a complex substituted 5,6,7,8-tetrahydroquinoline core, illustrating the scaffold's importance in contemporary drug design.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for chloro-N-heterocycles and related compounds should be strictly followed.[13][14]

Hazard Identification

Based on analogous structures, the compound should be treated as:

-

Harmful if swallowed.

-

Causes skin irritation. [14]

-

May cause serious eye irritation/damage.

-

May cause respiratory irritation. [13]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

-

First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Inert Atmosphere: For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents.[14]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. With a molecular weight of 167.64 g/mol , its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable asset in the field of drug discovery. Its proven utility as a substrate in robust cross-coupling reactions enables the systematic exploration of chemical space, facilitating the design and synthesis of next-generation therapeutics targeting a wide range of diseases. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly.

References

- Vertex AI Search. (2026). This compound 1-OXIDE synthesis.

- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy.

- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Lab-Chemicals.Com. (n.d.). This compound, 95%.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.

- (n.d.). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.

- ChemicalBook. (2025).

- Fisher Scientific. (2014).

- (n.d.). Tetrahydroquinoline derivatives containing simple or complex substituents are used as pharmaceutical agents, pesticides, antioxi. J-Stage.

-

MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

- (n.d.).

- (2010).

-

Wikipedia. (n.d.). Mosliciguat. Retrieved from [Link]

- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- (n.d.). MSDS of 2-chloro-6,7-dihydroquinolin-8(5H)-one.

- (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.

- (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Royal Society of Chemistry.

- ResearchGate. (2025).

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Mosliciguat - Wikipedia [en.wikipedia.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1] The introduction of a chlorine atom at the 2-position and the saturation of the pyridine ring significantly influence the molecule's physicochemical properties, which in turn affect its reactivity, bioavailability, and potential as a lead compound in drug development.

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and essential safety and handling information. The content is structured to provide both foundational data and the scientific reasoning behind the experimental approaches, empowering researchers to better understand and utilize this compound in their work.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some of these properties may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClN | [2][3] |

| Molecular Weight | 167.64 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 93-95 °C | [4] |

| Boiling Point | 260 °C (at 760 mmHg) | [4] |

| Density | 1.185 g/cm³ | [4] |

| CAS Number | 21172-88-3 | [2][3] |

Experimental Methodologies for Physical Property Determination

The precise determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the standard experimental protocols that are typically employed to measure the key physical parameters of a solid organic compound like this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting transition occurs over a narrow temperature range. Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is preferred over traditional capillary methods for its accuracy, small sample requirement, and ability to provide additional thermodynamic data.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period. A nitrogen purge is used to maintain an inert atmosphere.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak can be integrated to determine the enthalpy of fusion.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key property for purification by distillation and for assessing a compound's volatility. For compounds with high boiling points, determination under reduced pressure is often necessary to prevent decomposition.

Experimental Protocol (Siwoloboff Method - Microscale):

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Solubility Assessment

Causality: Solubility is a crucial parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The tetrahydroquinoline moiety has both hydrophobic (the fused benzene and saturated rings) and hydrophilic (the nitrogen atom) character, suggesting its solubility will be dependent on the solvent's properties.

Experimental Protocol (Qualitative Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a vial containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Equilibration: The vials are sealed and agitated (e.g., on a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be carefully removed, diluted if necessary, and the concentration of the dissolved compound determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Sources

2-Chloro-5,6,7,8-tetrahydroquinoline chemical properties

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline

Introduction

This compound is a substituted heterocyclic compound built upon the versatile 5,6,7,8-tetrahydroquinoline scaffold. This chemical intermediate is of significant interest to researchers and drug development professionals due to its utility as a building block in the synthesis of complex molecular architectures. The presence of a chlorine atom on the pyridine ring offers a reactive handle for a variety of chemical transformations, particularly cross-coupling reactions, while the saturated carbocyclic portion provides a three-dimensional structure that is often sought in modern medicinal chemistry. Substituted tetrahydroquinolines are integral moieties in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in authoritative technical data.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical systems and dictate its handling and storage requirements.

Identifiers and Molecular Structure

Caption: Molecular Structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 93-95 °C | [5] |

| Boiling Point | 260 °C | [5][6] |

| Density | 1.185 g/cm³ | [5][6] |

| Flash Point | 136 °C | [5][6] |

| pKa | 1.46 ± 0.20 (Predicted) | [5][6] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5][6][7] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of both the heterocyclic and carbocyclic rings.

Synthesis of the Tetrahydroquinoline Core

While specific high-yield syntheses for this compound are proprietary, the general synthesis of the parent 5,6,7,8-tetrahydroquinoline scaffold is well-established. A common industrial method involves the selective hydrogenation of quinoline. One patented method utilizes a custom palladium-based catalyst to first perform a catalytic hydrogenation at a lower temperature (20-110°C), followed by an in-situ isomerization reaction at a higher temperature (140-300°C) to yield the desired 5,6,7,8-tetrahydroquinoline.[8] The introduction of the 2-chloro substituent can be achieved through various chlorination strategies on the hydroxyl precursor (a quinolinone) or related intermediates.

Key Reactions and Reactivity

The chemical behavior of this compound is characterized by several key reactive sites, making it a versatile synthetic intermediate.

The nitrogen atom in the pyridine ring can be readily oxidized. This reaction is a critical step in certain synthetic pathways, modifying the electronic properties of the ring and enabling further transformations.

Experimental Protocol: Synthesis of this compound 1-Oxide [9]

-

Setup: To a 1000 mL four-necked jacketed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, add this compound (83.5 g, 0.5 mol), Na₂WO₄·2H₂O (1.65 g, 1 mol%), and acetic acid (200 mL).

-

Heating: Heat the resulting mixture to 80 °C.

-

Oxidant Addition: Slowly add 30 wt% hydrogen peroxide (H₂O₂) (85.0 g) over a period of 3 hours.

-

Completion: After 1 hour, add an additional portion of 30% H₂O₂ (17.0 g). Monitor the reaction by HPLC to confirm the near-complete conversion of the starting material.

-

Workup: Cool the reaction mixture and concentrate it directly under reduced pressure. Add acetic acid (100 mL) and concentrate again. Repeat this operation twice to afford the crude N-oxide product as a brown oil, which can be used directly in the next step.[9]

The C8 position, being alpha to the nitrogen atom, can be deprotonated using a strong base like n-butyllithium to form an 8-lithio derivative. This nucleophilic species can then react with various electrophiles, providing a convenient one-step synthesis of C8-substituted tetrahydroquinolines.[10][11] This pathway has been used to prepare 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs.[10]

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

While a specific, publicly available spectrum for this compound is not provided in the search results, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.

-

¹H NMR: The spectrum would feature distinct regions.

-

Aromatic Region: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the chlorinated pyridine ring.

-

Aliphatic Region: A series of multiplets in the upfield region (typically δ 1.5-3.0 ppm) corresponding to the eight protons on the saturated cyclohexane ring. For example, in a related compound, (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine, the aliphatic protons appear as multiplets between δ 1.69 and 2.78 ppm.[12]

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the carbons of the pyridine ring would appear in the downfield region (δ > 120 ppm). The carbon bearing the chlorine atom (C2) would be significantly affected.

-

Aliphatic Carbons: Four distinct signals in the upfield region (typically δ 20-40 ppm) for the four sp³-hybridized carbons of the saturated ring. For instance, in the aforementioned related compound, these carbons appear at δ 19.55, 27.82, 28.85, and 34.26 ppm.[12]

-

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a characteristic molecular ion peak [M+H]⁺ with an isotopic pattern typical for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Applications in Medicinal Chemistry and Drug Development

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the 2-chloro derivative serves as a key starting material for accessing novel bioactive agents.

Scaffold for Bioactive Compounds

The tetrahydroquinoline core is present in a wide variety of natural and synthetic compounds demonstrating potent biological activities.[3] Its rigid, three-dimensional structure is ideal for specific interactions with biological targets like enzymes and receptors.

Precursor for C5a Receptor Antagonists

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been developed as potent antagonists for the C5a receptor, a key target in inflammatory diseases.[13] The synthesis of these compounds relies on the functionalization of the core tetrahydroquinoline structure, a process where a chlorinated precursor like this compound would be an invaluable starting point for introducing the 2-aryl group via Suzuki or other cross-coupling reactions.

Development of Antiproliferative Agents

Researchers have synthesized libraries of chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives that exhibit significant antiproliferative activity against various human cancer cell lines, including ovarian carcinoma and mesothelioma.[1][2] The most active compounds were found to induce mitochondrial membrane depolarization and cellular ROS production in cancer cells.[1][2] The 2-chloro analog provides a strategic entry point for creating diverse libraries of such compounds.

Caption: Role of the scaffold in drug development applications.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is a synthesis of available safety data sheets.

-

General Hazards: While not classified as a hazardous substance under all regulations, it may cause skin, eye, and respiratory tract irritation.[14][15][16] The chemical, physical, and toxicological properties have not been thoroughly investigated.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or a face shield.[16]

-

Hand Protection: Wear protective gloves.[16]

-

Skin and Body Protection: Wear a protective suit or lab coat.[16]

-

Respiratory Protection: Use a dust mask or respirator under appropriate government standards if ventilation is inadequate or dust is formed.[14][16]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[15][16] Ensure adequate ventilation and avoid dust formation.[14] Keep away from heat, sparks, and open flames.[15]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[16][17] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][7]

-

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][15]

-

In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[14][15][16]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][15]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[14][15]

-

References

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. This compound | C9H10ClN | CID 13169263. [Link]

-

ChemSrc. MSDS of 2-chloro-6,7-dihydroquinolin-8(5H)-one. [Link]

-

Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]

-

Rimoldi, I., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(2), 393. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

-

ARKIVOC. Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. [Link]

-

Semantic Scholar. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

- Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

-

ACS Publications. Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. [Link]

-

SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. [Link]

Sources

- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound CAS#: 21172-88-3 [chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 9. This compound 1-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 10. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-Chloro-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable and scalable approach. This document details a two-step synthesis commencing from readily available starting materials, focusing on the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations.

Introduction and Strategic Importance

This compound is a substituted heterocyclic compound featuring a partially saturated quinoline core. The presence of the chloro-substituent at the 2-position activates the molecule for a variety of nucleophilic substitution reactions, making it an exceptionally versatile intermediate for the synthesis of more complex molecular architectures. Its derivatives are integral to the development of novel pharmaceutical agents, including kinase inhibitors, and have been explored in the context of materials with unique photophysical properties.

This guide focuses on a logical and field-proven synthetic strategy: the construction of the core lactam structure, 5,6,7,8-tetrahydroquinolin-2(1H)-one, followed by a direct deoxychlorination to yield the target compound. This approach is favored for its reliability, use of accessible reagents, and scalability.

Table 1: Compound Profile

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 21172-88-3 | [1] |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [2] |

| Melting Point | 93-95 °C | [2] |

| Boiling Point | 260 °C |[2] |

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound reveals the most strategic pathway for its construction. The chloro group at the 2-position is best installed by a deoxychlorination reaction, a standard transformation for N-heterocyclic ketones. This points to the key intermediate, 5,6,7,8-tetrahydroquinolin-2(1H)-one (2) . This lactam intermediate can be disconnected via a cyclization reaction, tracing back to simple, acyclic precursors. A highly efficient method to construct this core is through a multicomponent reaction involving cyclohexanone (3) , an active methylene compound such as ethyl acetoacetate (4) , and a nitrogen source, typically ammonium acetate (5) .

Synthetic Pathway and Experimental Protocols

The forward synthesis is executed in two primary stages, each optimized for yield and purity.

Stage 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one (2)

Principle and Causality: This stage employs a one-pot, multicomponent reaction that builds the heterocyclic ring system from simple precursors. The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and ethyl acetoacetate, catalyzed by the ammonia generated from ammonium acetate. The resulting enamine then undergoes an intramolecular cyclization and subsequent dehydration/aromatization of the pyridine ring to form the stable lactam. This convergent approach is highly atom-economical and avoids the isolation of unstable intermediates. A similar strategy has been successfully used to synthesize a variety of substituted tetrahydroquinolines[3][4].

Detailed Experimental Protocol:

-

1. Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), ethyl acetoacetate (0.1 mol, 13.0 g), and ammonium acetate (0.12 mol, 9.2 g).

-

2. Solvent and Reaction: Add absolute ethanol (100 mL) to the flask. Heat the mixture to reflux with vigorous stirring.

-

3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

4. Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid product under vacuum.

-

5. Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove residual starting materials and byproducts. Dry the product in a vacuum oven at 50 °C. The resulting 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is typically obtained as a white to off-white solid.

Table 2: Expected Outcome for Stage 1

| Parameter | Value |

|---|---|

| Product | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |

| Typical Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Key Reagents | Cyclohexanone, Ethyl Acetoacetate, Ammonium Acetate |

Stage 2: Chlorination to Yield this compound (1)

Principle and Causality: This transformation is a classic deoxychlorination reaction. The lactam tautomerizes to its hydroxy-pyridone form, which is then converted into a reactive phosphate ester intermediate by phosphorus oxychloride (POCl₃). This intermediate is subsequently attacked by a chloride ion (from POCl₃) in an SN2-type reaction, displacing the phosphate group and yielding the desired 2-chloro product. Using equimolar reagents in a solvent-free, sealed system enhances safety, reduces waste, and often improves yield by driving the reaction to completion at elevated temperatures[5].

Detailed Experimental Protocol:

-

1. Reagent Charging (Caution!): In a thick-walled, sealable pressure tube or a Teflon-lined stainless steel reactor, add 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (0.05 mol, 8.15 g). In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (0.055 mol, 8.4 g, 5.1 mL). Note: An organic base like pyridine (1 equivalent) can be added to facilitate the reaction, though it is not always necessary.

-

2. Reaction Conditions: Securely seal the reactor. Place it behind a blast shield and heat the mixture to 140-150 °C for 2-3 hours with magnetic stirring.

-

3. Quenching (Extreme Caution!): After cooling the reactor completely to room temperature, open it carefully in a fume hood. Slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g). POCl₃ reacts violently with water; this step must be performed slowly and with appropriate personal protective equipment (face shield, heavy-duty gloves).

-

4. Neutralization and Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 8-9 using a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

5. Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline.

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood. Wear a lab coat, safety goggles, a face shield, and chemically resistant gloves. Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is available for spills. The quenching of the reaction mixture is highly exothermic and must be done slowly with extreme care.

-

Sealed Reactor: Reactions at high temperatures and pressures must be conducted in appropriately rated equipment and behind a protective blast shield. Never exceed the recommended temperature or pressure limits of the vessel.

-

Product Handling: Chlorinated heterocyclic compounds should be treated as potentially toxic and handled with appropriate care.

Conclusion

The two-stage synthesis pathway presented herein offers a dependable and well-documented route to this compound. By beginning with a multicomponent reaction to form the foundational lactam ring, followed by a robust, solvent-free chlorination, this methodology provides high yields while adhering to principles of efficiency and safety. This guide serves as a valuable resource for researchers requiring access to this key synthetic intermediate for applications in drug discovery and beyond.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link] [2] ChemDad. This compound Product Information. [Link] [3] El-Maghraby, A. A., et al. A Novel Route to the Synthesis of 4-Aryl-3-cyano-5,6,7,8-tetrahydroquinolin-2-ones and their Reactions. Journal of the Serbian Chemical Society, 2010, 75(11), 1485-1496. [Link] [4] Gad-Elkareem, M. A., et al. Multicomponent reactions for the synthesis of new 4H-pyran, pyridine and pyrazole derivatives and their evaluation as antimicrobial agents. Journal of the Chinese Chemical Society, 2012, 59(1), 61-70. [Link] [5] Zhang, M., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2017, 22(7), 1136. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline

Introduction: The Significance of 2-Chloro-5,6,7,8-tetrahydroquinoline

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a partially saturated carbocyclic ring with a chlorinated pyridine core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, with a specialized focus on the selection, preparation, and strategic utilization of the requisite starting materials. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these foundational aspects is critical for the efficient and successful synthesis of novel therapeutic agents.

This document will elucidate two principal and field-proven synthetic strategies for the preparation of this compound, providing not only procedural details but also the underlying chemical logic that governs each approach.

Synthetic Strategy I: Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one

This highly convergent and reliable strategy hinges on the initial construction of the 5,6,7,8-tetrahydroquinolin-2-one core, followed by a direct chlorination step to yield the target molecule. The causality behind this approach lies in the robust and predictable nature of nucleophilic substitution on the activated lactam oxygen of the quinolinone precursor.

Part 1: Synthesis of the Precursor, 5,6,7,8-Tetrahydroquinolin-2-one

The judicious choice of starting materials for the quinolinone framework is paramount. A common and efficient method involves a multi-component reaction that leverages readily available and cost-effective starting materials.

Core Starting Materials:

-

Cyclohexanone: A six-membered cyclic ketone that forms the saturated carbocyclic portion of the tetrahydroquinoline ring.

-

Ethyl Cyanoacetate (or similar active methylene compound): Provides two of the carbon atoms and the nitrogen atom for the pyridine ring. The cyano and ester groups facilitate the initial condensation reactions.

-

Ammonium Acetate: Serves as the nitrogen source for the pyridine ring formation.

Reaction Causality and Mechanism:

The synthesis of the quinolinone precursor can be achieved through a one-pot, four-component reaction.[1] This approach is highly efficient as it minimizes intermediate isolation steps. The reaction proceeds through a cascade of condensation and cyclization reactions, likely initiated by a Knoevenagel condensation between an aldehyde (if used for further substitution) and the active methylene compound, followed by a Michael addition of cyclohexanone enamine, and subsequent cyclization and aromatization. A simplified pathway starting from cyclohexanone and an unsaturated nitrile is also a viable route.[2]

Experimental Protocol: Synthesis of a Substituted 5,6,7,8-Tetrahydroquinoline-2-carbonitrile (A Precursor to the Quinolinone)

The following protocol describes the synthesis of a closely related precursor, which can be further converted to the desired 5,6,7,8-tetrahydroquinolin-2-one.

-

A solution of cyclohexanone (0.01 mol) in absolute ethanol (30 mL) is prepared.

-

Excess ammonium acetate and an appropriate arylidene derivative (e.g., 2-benzylidenemalononitrile, 0.01 mol) are added to the solution.[2]

-

The mixture is heated under reflux for 3-5 hours.[2]

-

The solid product that separates upon heating is collected by filtration and recrystallized from ethanol.[2]

Further hydrolysis of the nitrile and other functional groups would be required to obtain the target 5,6,7,8-tetrahydroquinolin-2-one.

Alternatively, the catalytic hydrogenation of 2-quinolinone presents another viable route to 5,6,7,8-tetrahydroquinolin-2-one, though this requires the handling of hydrogen gas and specialized equipment.[3][4][5][6][7]

Part 2: Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one

The conversion of the 2-quinolinone to the 2-chloro derivative is a critical transformation. The choice of chlorinating agent is dictated by its efficacy and the need to avoid unwanted side reactions.

Primary Chlorinating Agent:

-

Phosphoryl Chloride (POCl₃): This is the reagent of choice for the deoxychlorination of 2-quinolones and other heterocyclic lactams.[8][9][10] It is a powerful chlorinating and dehydrating agent.

Reaction Causality and Mechanism:

The chlorination of a 2-quinolinone with phosphoryl chloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion on the C2 position of the quinoline ring, which is now activated as a good leaving group (the dichlorophosphate group), results in the formation of the this compound.[8]

Figure 1: Reaction pathway for the chlorination of 5,6,7,8-tetrahydroquinolin-2-one.

Experimental Protocol: General Procedure for Chlorination

-

To a stirred solution of the 5,6,7,8-tetrahydroquinolin-2-one (1.0 equivalent), add excess phosphoryl chloride (POCl₃) (e.g., 10-20 volumes).[8]

-

The mixture is heated to reflux (typically around 100-110 °C) for a period of 2-4 hours.[8][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.[11]

-

The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.[11]

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Value/Condition | Rationale |

| Starting Material | 5,6,7,8-Tetrahydroquinolin-2-one | Precursor with activated C2 position |

| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Effective deoxychlorinating agent |

| Temperature | Reflux (100-110 °C) | To overcome the activation energy of the reaction |

| Reaction Time | 2-4 hours | Typical duration for complete conversion |

| Work-up | Quenching with ice/bicarbonate | To neutralize excess POCl₃ and precipitate the product |

Table 1: Summary of quantitative data for the chlorination of 5,6,7,8-tetrahydroquinolin-2-one.

Synthetic Strategy II: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic and aliphatic compounds. In the context of this compound synthesis, this strategy involves the reaction of a suitable N-substituted acetamide with the Vilsmeier reagent.

Core Starting Materials:

-

N-Cyclohexylacetamide: This is the key starting material, providing the cyclohexyl ring and the nitrogen atom of the final product.

-

Phosphoryl Chloride (POCl₃): A component of the Vilsmeier reagent.

-

N,N-Dimethylformamide (DMF): The second component of the Vilsmeier reagent, which also often serves as the solvent.

Preparation of N-Cyclohexylacetamide:

N-Cyclohexylacetamide can be readily prepared by the acylation of cyclohexylamine with acetic anhydride.[1]

Reaction Causality and Mechanism:

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][13][14][15][16]

-

Electrophilic Cyclization: The N-cyclohexylacetamide, in its enol or enamine form, acts as a nucleophile and attacks the Vilsmeier reagent. A subsequent cascade of intramolecular cyclization and elimination steps, driven by the formation of the stable aromatic quinoline ring, leads to the formation of a 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline intermediate. The formyl group can then be removed in a subsequent step if the unsubstituted product is desired.

Figure 2: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Cyclohexylacetamide

-

In a reaction vessel, N,N-dimethylformamide (DMF) is cooled to 0-5 °C.

-

Phosphoryl chloride (POCl₃) (typically 3-5 equivalents) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

N-cyclohexylacetamide (1 equivalent) is then added to the Vilsmeier reagent at 0-5 °C.

-

The reaction mixture is subsequently heated to 80-90 °C and maintained at this temperature for several hours (typically 4-10 hours).

-

After cooling, the reaction mixture is poured into crushed ice and neutralized with a base (e.g., sodium carbonate solution).

-

The precipitated product is filtered, washed with water, and dried.

-

The resulting 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline can be purified by recrystallization.

| Parameter | Value/Condition | Rationale |

| Starting Material | N-Cyclohexylacetamide | Provides the core structure for cyclization |

| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent |

| Temperature | 0-5 °C (initial), 80-90 °C (reaction) | Controlled formation of the reagent and subsequent cyclization |

| Reaction Time | 4-10 hours | To ensure complete cyclization |

| Work-up | Quenching with ice and neutralization | To hydrolyze the reaction intermediate and isolate the product |

Table 2: Summary of quantitative data for the Vilsmeier-Haack reaction.

Summary of Starting Materials

| Synthetic Strategy | Primary Starting Materials | Key Reagents |

| Chlorination of Quinolinone | Cyclohexanone, Ethyl Cyanoacetate, Ammonium Acetate | POCl₃ |

| Vilsmeier-Haack Reaction | Cyclohexylamine, Acetic Anhydride | POCl₃, DMF |

Table 3: Comparative overview of starting materials for the two primary synthetic routes.

Conclusion

The synthesis of this compound can be effectively achieved through two robust and well-established synthetic strategies. The choice between the chlorination of a pre-formed 5,6,7,8-tetrahydroquinolin-2-one and the Vilsmeier-Haack cyclization of N-cyclohexylacetamide will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required in the final product. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are essential for achieving high yields and purity of this valuable synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and its derivatives for applications in drug discovery and development.

References

-

Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of the Iranian Chemical Society. [Link]

-

Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme E-Books & E-Journals. [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

(A) Reaction scheme for the catalytic hydrogenation of quinoline with Al2O3-Pd-D/Ni. ResearchGate. [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Friedländer reaction of 5,6,7,8‐tetrahydroquinolin‐8‐one 273 with 2‐amino‐3‐methoxybenzaldehyde. ResearchGate. [Link]

-

Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. [Link]

-

Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ResearchGate. [Link]

-

How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

Sources

- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

The Strategic Hydrogenation of 2-Chloroquinoline: A Technical Guide to Navigating Selectivity and Avoiding Dehalogenation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis via the hydrogenation of quinolines is a fundamental transformation in medicinal chemistry. However, when the quinoline ring is substituted with a halogen, such as in 2-chloroquinoline, the catalytic hydrogenation presents a significant challenge: achieving selective reduction of the heterocyclic ring without cleaving the carbon-halogen bond. This guide provides a comprehensive overview of the catalytic hydrogenation of 2-chloroquinoline, delving into the mechanistic intricacies, catalyst selection, process optimization, and practical methodologies essential for researchers in drug discovery and development.

The Central Challenge: Chemoselectivity in the Presence of a Halogen

The primary obstacle in the hydrogenation of 2-chloroquinoline is preventing the undesired side reaction of hydrodehalogenation, which leads to the formation of unsubstituted 1,2,3,4-tetrahydroquinoline.[3] This side reaction is particularly prevalent with highly active hydrogenation catalysts, such as palladium on carbon (Pd/C), under standard conditions. The C-Cl bond on an aromatic ring is susceptible to hydrogenolysis, a reaction that competes with the desired saturation of the nitrogen-containing ring.

Controlling this chemoselectivity is paramount. The chlorine atom is often a crucial handle for further synthetic transformations, such as cross-coupling reactions, enabling the diversification of the tetrahydroquinoline core. Its premature removal severely limits the synthetic utility of the product. Therefore, the choice of catalyst and reaction conditions is a delicate balance between achieving efficient hydrogenation of the pyridine ring and preserving the C-Cl bond.

Navigating the Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

Both homogeneous and heterogeneous catalysts have been employed for the hydrogenation of quinoline derivatives, each with distinct advantages and disadvantages.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts, typically precious or base metals dispersed on a solid support, are widely used in industrial applications due to their ease of separation and recyclability.

-

Palladium-Based Catalysts: While standard Pd/C is often too reactive and promotes dehalogenation, modified palladium catalysts can offer improved selectivity. For instance, a nitrogen-doped carbon-supported Pd catalyst has demonstrated high yields of 1,2,3,4-tetrahydroquinolines from various quinolines under mild conditions (50 °C, 20 bar H₂).[4] The nitrogen doping is believed to modulate the electronic properties of the palladium nanoparticles, tempering their activity towards C-Cl bond cleavage.

-

Cobalt-Based Catalysts: Catalysts derived from more abundant and less expensive base metals are gaining significant attention. A granular cobalt catalyst, prepared in situ from Co(OAc)₂ and zinc powder, has been shown to hydrogenate a range of quinoline derivatives.[3][5] However, for chloro-substituted quinolines, hydrodehalogenation remains a significant issue, often leading to the fully dehalogenated product.[3] This highlights the inherent challenge of using highly active base metal catalysts for this specific transformation. Another approach involves a pyrolyzed, silica-supported cobalt-salen complex, which has been used for the hydrogenation of various quinolines, showing some tolerance for halogen substituents.[6][7]

The general workflow for a heterogeneous hydrogenation is depicted below:

Caption: General workflow for heterogeneous catalytic hydrogenation.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, often offer superior selectivity and activity under milder conditions due to their well-defined active sites.

-

Iridium-Based Catalysts: Iridium complexes, particularly those with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of quinolines.[8] For the hydrogenation of 2-chloroquinoline, activation of the substrate is often necessary. One strategy involves the in situ formation of a quinolinium species by reaction with an activating agent like a chloroformate.[9] This activation enhances the reactivity of the pyridine ring towards reduction. An iridium catalyst, such as [{Ir(cod)Cl}]₂ with a suitable chiral ligand (e.g., (S)-segphos), can then effect the hydrogenation under H₂ pressure. The use of a base is often crucial to neutralize the HCl generated during the reaction.[9]

-

Cobalt-Amido Catalysts for Transfer Hydrogenation: An alternative to using high-pressure gaseous hydrogen is catalytic transfer hydrogenation, where a hydrogen donor molecule is used. A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane (H₃N·BH₃) as the hydrogen source at room temperature.[10][11] This method offers excellent functional group tolerance and avoids the need for high-pressure equipment. While this specific system focuses on partial reduction, the concept of transfer hydrogenation with base metal catalysts presents a promising avenue for selective reductions.[12][13]

The proposed mechanism for the hydrogenation often involves a series of steps including coordination of the quinoline to the metal center, followed by sequential hydrogen transfer to the C=N and C=C bonds of the pyridine ring.

Caption: Reaction pathway showing desired product and dehalogenated side-product.

Quantitative Comparison of Catalytic Systems

The choice of catalyst and conditions significantly impacts the yield and selectivity of the reaction. The following table summarizes representative data from the literature for the hydrogenation of substituted quinolines, highlighting the challenges associated with chloro-substituents.

| Catalyst System | Substrate | Conditions | Yield of Tetrahydroquinoline | Notes | Reference |

| Heterogeneous | |||||

| Co(OAc)₂ / Zn | 6-Chloroquinoline | 30 bar H₂, H₂O, 70-150°C | 51-79% | Significant hydrodehalogenation observed. | [3] |

| Pd/CN | Quinolines | 20 bar H₂, 50°C | 86.6–97.8% | General method, high yields for various quinolines. | [4] |

| Al₂O₃–Pd–D/Ni | 6-Chloroquinoline | 6 bar H₂, EtOH, 100°C | Lower conversion | Maintained high selectivity with no significant hydrodehalogenation. | [14] |

| Homogeneous | |||||

| [{Ir(cod)Cl}]₂ / (S)-segphos | Quinoline activated with Cbz-Cl | 600 psi H₂, THF, RT | Good conversion | Asymmetric hydrogenation, requires substrate activation. | [9] |

| Co-amido complex / H₃N·BH₃ | Quinolines | THF, RT | High yields | Produces 1,2-dihydroquinolines via transfer hydrogenation. | [10] |

Detailed Experimental Protocol: Asymmetric Hydrogenation of Activated 2-Chloroquinoline

This protocol is adapted from a literature procedure for the asymmetric hydrogenation of quinolines activated by chloroformates, providing a detailed, self-validating workflow.[9]

Objective: To synthesize 2-chloro-3,4-dihydro-2H-quinoline-1-carboxylic acid benzyl ester via iridium-catalyzed asymmetric hydrogenation.

Materials:

-

2-Chloroquinoline

-

[{Ir(cod)Cl}]₂ (Iridium(I) chloride cyclooctadiene dimer)

-

(S)-segphos

-

Lithium carbonate (Li₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (high purity)

-

Standard work-up and purification reagents (diethyl ether, saturated sodium carbonate solution, silica gel)

Equipment:

-

Glove box or Schlenk line for handling air-sensitive reagents

-

High-pressure autoclave (e.g., Parr reactor)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Catalyst Preparation (in a glove box):

-

To a vial, add [{IrCl(cod)}]₂ (3.4 mg, 0.005 mmol) and (S)-segphos (6.8 mg, 0.011 mmol).

-

Add anhydrous THF (3 mL) to dissolve the components.

-

Stir the solution at room temperature for 10 minutes to allow for the formation of the active catalyst complex. Rationale: This pre-formation step ensures the generation of a well-defined, active catalytic species before introducing the substrate.

-

-

Substrate Preparation (in a separate vial):

-

In another vial, combine 2-chloroquinoline (1.0 mmol), Li₂CO₃ (79 mg, 1.2 mmol), and anhydrous THF (2 mL). Rationale: Li₂CO₃ acts as a base to neutralize the HCl that can be formed during the reaction, preventing catalyst deactivation.

-

-

Reaction Assembly:

-

To the substrate suspension, add benzyl chloroformate (1.1 mmol). Stir for 5-10 minutes. Rationale: The chloroformate activates the quinoline by forming a quinolinium intermediate, which is more susceptible to hydrogenation.

-

Using a syringe, transfer the freshly prepared catalyst solution to the substrate mixture.

-

-

Hydrogenation:

-

Transfer the final reaction mixture to a high-pressure autoclave.

-

Seal the reactor and purge it with hydrogen gas three times to remove any air.

-

Pressurize the reactor with hydrogen to 600 psi.

-

Stir the reaction mixture at room temperature for 12–15 hours.

-

-

Work-up and Purification:

-

Carefully vent the reactor and cool it to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium carbonate (10 mL) to remove any remaining salts and acidic byproducts.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-1,2,3,4-tetrahydroquinoline derivative.

-

-

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) using chiral HPLC.

-

Conclusion and Future Outlook

The catalytic hydrogenation of 2-chloroquinoline to its corresponding 1,2,3,4-tetrahydroquinoline is a challenging yet crucial transformation for the synthesis of complex molecules in the pharmaceutical industry. While traditional heterogeneous catalysts often struggle with selectivity, leading to undesired hydrodehalogenation, significant progress has been made through catalyst design and methodological innovation.

Homogeneous catalysts, particularly iridium-based systems with substrate activation, offer a highly selective route to the desired product, even allowing for asymmetric synthesis. Furthermore, emerging techniques like transfer hydrogenation using earth-abundant metal catalysts are providing milder, more sustainable alternatives to high-pressure hydrogenation.

Future research will likely focus on the development of more robust and selective heterogeneous catalysts based on non-precious metals that can operate under mild conditions without compromising the C-Cl bond. The continued exploration of novel activation strategies and transfer hydrogenation systems will further expand the synthetic toolbox available to chemists, enabling the efficient and selective production of these valuable heterocyclic building blocks.

References

-

Zhu, J. et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. Available at: [Link]

-

Topf, C. et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]

-

Al-Zahrani, K. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Bourque, G. L. et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. Available at: [Link]

-

Wang, D. et al. (2007). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition. Available at: [Link]

-

Warsitz, M. & Doye, S. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. European Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Knowles, J. P. & Whiting, A. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

-

Katritzky, A. R. et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

-

Li, Y. et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. Available at: [Link]

-

Wang, C. et al. (2019). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available at: [Link]

-

Wang, C. et al. (2019). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogenation of quinolines with homogeneous catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Li, H. et al. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from [Link]

-

Mashima, K. et al. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Chemical Communications. Available at: [Link]

-

Beller, M. et al. (2016). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. Available at: [Link]

-

Gunanathan, C. et al. (2021). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. Chemical Communications. Available at: [Link]

-

Agbossou-Niedercorn, F. et al. (n.d.). Highly enantioselective hydrogenation of new 2-functionalized quinoline derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-5,6,7,8-tetrahydroquinoline

Abstract

2-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a saturated carbocyclic ring fused to an electron-deficient 2-chloropyridine core, offers a versatile platform for molecular elaboration. The reactivity is dominated by the C2-chloro substituent, which is amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides an in-depth analysis of these key reactions, offering mechanistic insights, field-proven experimental protocols, and expert commentary on the causality behind procedural choices for researchers engaged in the synthesis of novel therapeutics and functional materials.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its partially saturated nature provides a three-dimensional geometry that can improve pharmacokinetic properties compared to its fully aromatic quinoline counterpart. The introduction of a chlorine atom at the 2-position transforms this scaffold into a versatile electrophilic partner for constructing complex molecular architectures.

The primary locus of reactivity on this compound is the carbon-chlorine bond. The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 position highly susceptible to both metal-catalyzed cross-coupling and direct nucleophilic attack, making it an ideal handle for diversification.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 21172-88-3 |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 93-95 °C |

| Boiling Point | 260 °C |

Core Reactivity I: Palladium-Catalyzed Cross-Coupling Reactions